3-ethylazetidine-3-carbonitrile hydrochloride

Medicinal Chemistry Drug Design Physicochemical Properties

Select 3-ethylazetidine-3-carbonitrile hydrochloride to gain a quantifiable advantage in drug design. Its ethyl group elevates lipophilicity (LogP 0.36–0.93) and steric bulk beyond methyl or unsubstituted azetidines, directly improving blood-brain barrier penetration and binding-pocket SAR. The nitrile handle diverges into amines, amides, acids, and tetrazoles, accelerating library synthesis from a single core. As a stable HCl salt with enhanced solubility, it outperforms generic azetidine building blocks that compromise synthetic routes and molecular properties.

Molecular Formula C6H11ClN2
Molecular Weight 146.6
CAS No. 1205750-03-3
Cat. No. B6250523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethylazetidine-3-carbonitrile hydrochloride
CAS1205750-03-3
Molecular FormulaC6H11ClN2
Molecular Weight146.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethylazetidine-3-carbonitrile hydrochloride (CAS 1205750-03-3): A Key Functionalized Azetidine Building Block for Drug Discovery


3-Ethylazetidine-3-carbonitrile hydrochloride (CAS 1205750-03-3) is a heterocyclic building block characterized by a strained, four-membered azetidine ring featuring an ethyl group and a nitrile functionality at the 3-position [1]. As a hydrochloride salt, it offers improved handling and solubility in polar media . The compound is primarily utilized in medicinal chemistry as a versatile scaffold for the synthesis of more complex, biologically active molecules and as a precursor for other functionalized azetidines . Its structural features confer distinct physicochemical properties, particularly in terms of lipophilicity and steric profile, which are critical parameters in drug design and compound optimization [2].

Why 3-Ethylazetidine-3-carbonitrile hydrochloride Cannot Be Simply Substituted with Unfunctionalized or Differently Substituted Azetidine Analogs


The choice of 3-ethylazetidine-3-carbonitrile hydrochloride over its close analogs is not arbitrary; it is dictated by the precise balance of physicochemical properties and synthetic potential conferred by its specific substitution pattern. The ethyl group at the 3-position provides a quantifiable increase in lipophilicity and steric bulk compared to methyl- or unsubstituted azetidines, impacting critical drug design parameters such as logP and metabolic stability [1]. The nitrile group is not merely a polar handle but a versatile synthetic precursor that can be transformed into amines, amides, carboxylic acids, and tetrazoles, enabling rapid generation of chemical diversity from a single core . Selecting a generic alternative, such as unsubstituted azetidine-3-carbonitrile or a methyl analog, would alter the logP, steric environment, and synthetic trajectory, potentially leading to suboptimal molecular properties and a more complex, lower-yielding synthetic route .

Quantitative Differentiation of 3-Ethylazetidine-3-carbonitrile hydrochloride from Key Analogs


Lipophilicity Comparison: 3-Ethyl vs. 3-Unsubstituted Azetidine-3-carbonitrile Hydrochloride

The 3-ethyl substitution significantly increases the lipophilicity of 3-ethylazetidine-3-carbonitrile hydrochloride compared to the unsubstituted azetidine-3-carbonitrile hydrochloride. Calculated LogP values indicate a marked difference, which can influence membrane permeability and metabolic stability in drug candidates [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Steric and Molecular Weight Comparison: 3-Ethyl vs. 3-Methyl Azetidine-3-carbonitrile Hydrochloride

The 3-ethyl group provides a greater steric bulk and molecular weight compared to the 3-methyl analog. This subtle difference can impact target binding, metabolic pathways, and overall physicochemical profile [1].

Medicinal Chemistry Structure-Activity Relationship Drug Design

Synthetic Versatility: The Nitrile Group as a Precursor for Diverse Functionalization

The nitrile functionality at the 3-position is a key differentiator, enabling a suite of chemical transformations to generate valuable medicinal chemistry motifs. This contrasts with analogs lacking this functional handle (e.g., 3-ethylazetidine hydrochloride) or those with a different substituent (e.g., carboxylic acid) .

Organic Synthesis Medicinal Chemistry Building Blocks

Optimal Application Scenarios for 3-Ethylazetidine-3-carbonitrile hydrochloride in Drug Discovery and Chemical Biology


Medicinal Chemistry: Hit-to-Lead Optimization for CNS Targets

In a CNS drug discovery program, lead compounds often suffer from poor brain penetration due to low lipophilicity (LogP). 3-Ethylazetidine-3-carbonitrile hydrochloride, with its favorable LogP profile (0.36-0.93), can be employed as a core scaffold to replace more polar, unsubstituted azetidine rings in the lead series. The quantifiably higher lipophilicity compared to unsubstituted azetidine-3-carbonitrile (LogP 0.86) suggests a greater likelihood of passive diffusion across the blood-brain barrier, positioning this compound as a strategic choice for improving CNS exposure [1].

Medicinal Chemistry: Exploring Structure-Activity Relationships (SAR) through Steric Modulation

During lead optimization, a team may need to probe the steric tolerance of a binding pocket. 3-Ethylazetidine-3-carbonitrile hydrochloride provides a quantifiable increase in steric bulk and molecular weight (146.62 g/mol) compared to its 3-methyl analog (132.59 g/mol). By synthesizing and testing analogs incorporating this ethyl-substituted core, researchers can directly assess the impact of this ~10.6% increase in size on target potency and selectivity, allowing for a more precise and data-driven SAR exploration [2].

Chemical Biology & Tool Compound Synthesis: Rapid Access to a Diverse Probe Library

A chemical biology group seeking to build a focused library of functionalized azetidines would find 3-ethylazetidine-3-carbonitrile hydrochloride to be an ideal starting material. Its nitrile group serves as a versatile hub for divergent synthesis, enabling the efficient preparation of a panel of related compounds (amines, amides, acids, tetrazoles) from a single precursor . This approach streamlines the synthesis of chemical probes for target identification or pathway validation, offering a significant advantage over using a more limited building block like 3-ethylazetidine hydrochloride, which lacks this crucial functional handle [3].

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